molecular formula C10H11NS B8766471 2-(Phenylthio)-2-methylpropanenitrile

2-(Phenylthio)-2-methylpropanenitrile

Cat. No.: B8766471
M. Wt: 177.27 g/mol
InChI Key: OJRPCVWVRBPDCN-UHFFFAOYSA-N
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Description

2-(Phenylthio)-2-methylpropanenitrile is a chemical building block of significant interest in organic synthesis and medicinal chemistry research. This nitrile compound features a sterically hindered neopentyl-type core, a structure known to confer stability and influence reactivity in synthetic intermediates. The presence of both the phenylthio and nitrile functional groups on the same carbon center makes it a versatile precursor for the development of more complex molecules. Researchers utilize this compound as a key intermediate in nucleophilic substitution reactions, where the thioether group can be further modified or oxidized, and in the construction of heterocyclic compounds common in pharmaceutical development. The compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Proper personal protective equipment should be worn, and it should be handled only in a well-ventilated environment, such as a fume hood.

Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

2-methyl-2-phenylsulfanylpropanenitrile

InChI

InChI=1S/C10H11NS/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

OJRPCVWVRBPDCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)SC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and applications among 2-(phenylthio)-2-methylpropanenitrile and related nitriles:

Compound Name Substituent/R Group Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity References
This compound Phenylthio (-SPh) C₁₀H₁₁NS 193.27 Pharmaceutical intermediates, fluorination studies
Procyazine 4-Chloro-6-(cyclopropylamino)-1,3,5-triazinyl C₁₀H₁₃ClN₆ 276.71 Herbicide (triazine-class)
2-Hydroxy-2-methylpropanenitrile Hydroxy (-OH) C₄H₇NO 85.10 Cyanohydrin precursor, toxic, unstable
2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile 5-Bromo-2-pyrimidinyl C₈H₈BrN₃ 226.07 Pharmaceutical intermediates
2-(4-Boronophenyl)-2-methylpropanenitrile 4-Boronophenyl C₁₀H₁₁BNO₂ 187.02 Suzuki-Miyaura cross-coupling reagent

Physicochemical Properties

  • Solubility and Stability :
    The phenylthio group enhances solubility in organic solvents compared to procyazine (logP = 0.42 for 2-methylpropanenitrile vs. 2.78 for procyazine) . However, 2-hydroxy-2-methylpropanenitrile is water-soluble but prone to decomposition, limiting its utility .
  • Biological Activity : Procyazine’s triazine core confers herbicidal activity via photosynthesis inhibition, whereas this compound derivatives target cyclooxygenase (COX) enzymes in anti-inflammatory drug development .

Q & A

Q. What are the optimized synthetic routes for 2-(phenylthio)-2-methylpropanenitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or radical-mediated thiolation. For example, reacting 2-chloro-2-methylpropanenitrile with thiophenol in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like DMF or acetonitrile achieves moderate yields (50–65%) . Microwave-assisted synthesis, as demonstrated for structurally similar nitriles, can enhance reaction efficiency by reducing time (from hours to minutes) and improving yields (up to 85%) via controlled dielectric heating . Critical parameters include:

  • Solvent selection : Polar aprotic solvents favor SN2 mechanisms.
  • Temperature : Microwave systems enable rapid heating (e.g., 150°C for 10 minutes vs. 6–8 hours conventionally).
  • Catalyst : Phase-transfer catalysts (e.g., TBAB) may accelerate thiolate ion formation.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Routine characterization involves:

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm), methyl groups (δ 1.6–1.8 ppm), and nitrile absence (no proton signal).
    • ¹³C NMR : Nitrile carbon (δ 115–120 ppm), quaternary carbon (δ 45–50 ppm) .
  • IR spectroscopy : C≡N stretch (~2240 cm⁻¹), C-S bond (~680 cm⁻¹).
  • GC-MS/HPLC : Quantify purity (>98%) and detect byproducts (e.g., unreacted thiophenol).
  • Elemental analysis : Validate empirical formula (C₁₀H₁₁NS) with <0.3% deviation .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of this compound in radical-mediated transformations?

Methodological Answer: The phenylthio group acts as a radical-stabilizing moiety. In photoinitiated reactions, homolytic cleavage of the C-S bond generates a thiyl radical (PhS•), which abstracts hydrogen from substrates to form carbon-centered radicals. For example:

  • Cyclization reactions : Under UV light, the nitrile group stabilizes adjacent radicals, enabling intramolecular cyclization to form tetralin derivatives .
  • Cross-coupling : With alkenes, thiyl radicals initiate chain-transfer reactions, forming C-C bonds via radical addition-elimination sequences. Kinetic studies (EPR spectroscopy) confirm radical lifetimes of 10⁻⁶–10⁻³ seconds .

Q. How do substituents on the phenyl ring affect the herbicidal activity of this compound derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -NO₂ at the para position) enhance herbicidal potency by increasing electrophilicity at the nitrile carbon, facilitating nucleophilic attack in plant enzymes .
  • Steric effects : Ortho-substituents reduce activity due to hindered binding to acetolactate synthase (ALS), a target in weed metabolism .
  • Quantitative SAR (QSAR) models : Hammett constants (σ) correlate logP and IC₅₀ values. For example, a nitro-substituted derivative showed 10× higher ALS inhibition (IC₅₀ = 0.8 μM) vs. the parent compound (IC₅₀ = 8.2 μM) .

Q. What analytical methods are most effective for detecting trace residues of this compound in environmental samples?

Methodological Answer:

  • HPLC-MS/MS : Achieves detection limits of 0.1 ppb in soil extracts using C18 columns (mobile phase: acetonitrile/0.1% formic acid) and MRM transitions (e.g., m/z 194 → 137 for quantification) .
  • GC-ECD : Suitable for volatile derivatives (e.g., silylated nitriles) but less sensitive (detection limit: 5 ppb) due to thermal decomposition risks .
  • Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges recovers >90% of analytes from water matrices .

Q. How can computational modeling predict the degradation pathways of this compound in aqueous environments?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates hydrolysis activation energies. The nitrile group hydrolyzes to an amide (ΔG‡ = 85 kJ/mol at pH 7) via nucleophilic attack by water, with rate constants (k) of 1.2 × 10⁻⁴ M⁻¹s⁻¹ .
  • Molecular dynamics (MD) simulations : Predict photodegradation products (e.g., phenyl sulfonic acid) under UV exposure by tracking bond dissociation energies (BDEs). The C-S bond (BDE = 310 kJ/mol) cleaves preferentially over C-C (BDE = 345 kJ/mol) .

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